Home > Products > Screening Compounds P52463 > ETV6-AML1 fusion protein (332-346)
ETV6-AML1 fusion protein (332-346) -

ETV6-AML1 fusion protein (332-346)

Catalog Number: EVT-243864
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ETV6-AML1 fusion protein
Overview

The ETV6-AML1 fusion protein, resulting from the translocation t(12;21), is a significant genetic alteration associated with childhood acute lymphoblastic leukemia. This fusion gene combines the ETV6 gene, which acts as a transcriptional repressor, with the AML1 gene, known for its role as a transcriptional activator. The resulting fusion protein alters normal transcriptional regulation, contributing to leukemogenesis in pediatric patients. Approximately 25% of these patients exhibit this particular genetic alteration, making it one of the most common in B-cell precursor acute lymphoblastic leukemia .

Source

The ETV6-AML1 fusion protein is primarily studied in hematological malignancies, particularly in B-cell precursor acute lymphoblastic leukemia. Its discovery and subsequent research have been facilitated by various molecular biology techniques, including chromatin immunoprecipitation and high-throughput sequencing .

Classification

ETV6-AML1 is classified as a chimeric transcription factor. It is categorized under oncogenic fusion proteins due to its role in cancer development. The fusion protein functions by altering the transcriptional landscape of affected cells, leading to uncontrolled proliferation and survival .

Synthesis Analysis

Methods

The synthesis of the ETV6-AML1 fusion protein typically involves molecular cloning techniques. The coding sequences of both ETV6 and AML1 are amplified using polymerase chain reaction and subsequently fused through overlap extension polymerase chain reaction. This method allows for the creation of a single open reading frame that encodes the complete fusion protein.

Technical Details

  • Constructs: The ETV6 coding sequence is often subcloned into expression vectors such as pcDNA3.1 or lentiviral vectors for stable expression in cell lines.
  • Transfection: Techniques like lipofection or electroporation are employed to introduce the constructs into target cells, where stable clones expressing the ETV6-AML1 fusion can be selected using antibiotic resistance markers .
Molecular Structure Analysis

Structure

The ETV6-AML1 fusion protein retains functional domains from both parental proteins:

  • ETV6 Component: Contains a pointed domain necessary for protein-protein interactions and a central repressive domain.
  • AML1 Component: Includes Runt DNA-binding and transactivation domains.

This structural combination allows the fusion protein to act as a transcriptional repressor, inhibiting genes that would normally promote differentiation and apoptosis in hematopoietic cells .

Data

Structural analyses using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the three-dimensional conformation of the ETV6-AML1 fusion protein, although specific structural data may be limited.

Chemical Reactions Analysis

Reactions

The ETV6-AML1 fusion protein primarily engages in transcriptional regulation rather than traditional chemical reactions. Its mechanism involves binding to DNA at specific promoter regions, thereby modulating gene expression.

Technical Details

Chromatin immunoprecipitation assays have been utilized to identify target genes regulated by ETV6-AML1. These studies reveal that the fusion protein can directly bind to promoter regions and recruit co-repressors, leading to downregulation of critical genes involved in cell cycle control and apoptosis .

Mechanism of Action

Process

The mechanism by which ETV6-AML1 contributes to leukemogenesis involves several steps:

  1. Transcriptional Repression: The fusion protein represses normal AML1 target genes that promote differentiation.
  2. Altered Gene Expression: It induces a unique transcriptional network that supports cell proliferation and survival while inhibiting apoptosis.
  3. Co-factor Sequestration: The ETV6 component may sequester essential transcriptional co-factors, further disrupting normal cellular functions .

Data

Gene expression profiling studies have identified numerous target genes influenced by ETV6-AML1, providing insights into its role in leukemogenesis and potential therapeutic targets for intervention .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of the ETV6-AML1 fusion protein include:

  • Molecular Weight: Approximately 50 kDa.
  • Solubility: Typically soluble in phosphate-buffered saline or other aqueous buffers used for biological assays.

Chemical Properties

As a protein, ETV6-AML1 is sensitive to conditions such as pH and temperature, which can affect its stability and activity. It is generally stable under physiological conditions but may denature under extreme conditions.

Relevant analyses such as circular dichroism spectroscopy can be employed to assess secondary structure content, while thermal stability assays can provide insights into its folding and stability characteristics.

Applications

Scientific Uses

Research on the ETV6-AML1 fusion protein has several applications:

  • Cancer Research: Understanding its role in leukemia provides insights into oncogenic processes.
  • Biomarker Development: It serves as a potential biomarker for diagnosing specific subtypes of acute lymphoblastic leukemia.
  • Therapeutic Targeting: Investigating pathways regulated by this fusion protein opens avenues for targeted therapies aimed at disrupting its function or restoring normal gene expression patterns .
Introduction to ETV6-AML1 in Hematologic Malignancies

Genetic Basis of ETV6-AML1 Fusion in Leukemogenesis

The ETV6-AML1 (also termed ETV6-RUNX1 or TEL-AML1) fusion protein arises from the t(12;21)(p13;q22) translocation, one of the most prevalent chromosomal rearrangements in B-cell precursor acute lymphoblastic leukemia (BCP-ALL). This translocation fuses the ETV6 gene on chromosome 12 with the RUNX1 (formerly AML1) gene on chromosome 21. The chimeric protein retains the N-terminal pointed (PNT) oligomerization domain of ETV6 (encoded by exons 1-4) and the DNA-binding Runt homology domain (RHD) of RUNX1 (exons 3-8) [1] [7]. Five primary leukemogenic mechanisms have been identified:

  • Transcriptional reprogramming: ETV6-AML1 acts as a dominant transcriptional repressor, suppressing RUNX1 target genes essential for hematopoietic differentiation [1] [4].
  • Dimerization-induced dysfunction: The ETV6 PNT domain facilitates aberrant homodimerization, sequestering wild-type RUNX1 and ETV6 into nonfunctional complexes [1] [7].
  • Secondary genetic hits: Deletion of the residual wild-type ETV6 allele (occurring in ~70% of cases) eliminates its tumor-suppressor function, including regulation of apoptosis and cell cycle arrest [7] [10].
  • Altered signal transduction: The fusion protein dysregulates pathways like RAS/MAPK, impairing cellular responses to growth factors [3].
  • Clonal persistence: ETV6-AML1 enhances self-renewal in pre-leukemic stem cells, creating a reservoir for accumulating secondary mutations (e.g., PAX5, CDKN2A/B deletions) [7] [10].

Table 1: Molecular Mechanisms of ETV6-AML1 in Leukemogenesis

MechanismFunctional ConsequenceFrequency in ETV6-AML1+ ALL
Transcriptional repressionDysregulation of hematopoietic differentiation genesUniversal
Wild-type ETV6 deletionLoss of tumor suppressor function~70% [7]
PAX5 deletions/mutationsImpaired B-cell maturation25-30% [7] [10]
CDKN2A/B deletionsCell cycle dysregulation20-25% [7]
Gain of chromosome 21Increased RUNX1 dosage10-25% [7]

Historical Context and Discovery of ETV6-AML1 as a Prognostic Marker

The t(12;21) translocation was first molecularly characterized in 1994–1995, overcoming prior diagnostic challenges due to its cryptic nature under conventional cytogenetics [1] [7]. Its discovery relied on fluorescence in situ hybridization (FISH) and reverse transcriptase-polymerase chain reaction (RT-PCR), revealing a prevalence of 20–25% in pediatric BCP-ALL, far higher than initially suspected [5] [7]. Early studies in the late 1990s associated ETV6-AML1 with favorable prognosis, including higher remission rates and 5-year event-free survival >85% in children [5] [10]. However, subsequent research revealed paradoxical late relapse patterns (up to 20% of cases occurring ≥3 years post-diagnosis), attributed to the persistence of chemotherapy-resistant pre-leukemic clones [7] [10]. This dual nature established ETV6-AML1 as a marker of both initial chemosensitivity and long-term relapse risk, refining risk stratification in modern protocols.

Clinical and Epidemiological Relevance in Pediatric vs. Adult ALL

ETV6-AML1 exhibits stark epidemiological disparities:

  • Pediatric ALL: It dominates as the most frequent genetic subtype (17–25% of BCP-ALL), peaking at age 2–5 years. Patients typically present with low white blood cell counts (<50×10⁹/L), common/pre-B immunophenotype, and favorable early response to chemotherapy [3] [6] [10].
  • Adult ALL: Prevalence drops sharply to 1–4%, with cases almost exclusively occurring in young adults (<35 years) [6] [9]. A recent study confirmed ETV6-AML1 in adult de novo AML—a previously undocumented association—highlighting its diagnostic complexity outside pediatric ALL [9].
  • Ethnic variations: Lower incidence is reported in Hispanic (6.9–14.9%) and Indian (6%) populations versus Caucasians (25%), suggesting genetic/environmental modifiers [3] [10].
  • Relapse dynamics: Pediatric relapses are often late (>36 months), while adult cases show aggressive kinetics and poorer salvage rates [6] [9].

Table 2: Key Secondary Genetic Abnormalities in ETV6-AML1+ ALL

Genetic AbnormalityCandidate Genes AffectedFunctional ImpactFrequency
del(12p)ETV6, BTG1Haploinsufficiency of tumor suppressor39-69% [7]
del(9p)CDKN2A/B, PAX5Cell cycle deregulation; impaired B-cell development7-29% [7]
del(6q)CCNC, FOXO3Enhanced cell proliferation13-37% [7]
Gain of chromosome 21RUNX1Altered transcriptional regulation10-25% [7]
CRLF2 rearrangementsCRLF2JAK-STAT pathway activation5-10% [10]

Table 3: Epidemiological Profile of ETV6-AML1+ Leukemia

ParameterPediatric ALLAdult ALLAdult AML
Prevalence17-25% [3] [10]1-4% [6] [9]<1% [9]
Median Age4 years24-27 years66 years*
WBC at Diagnosis<30 × 10⁹/L [6]<10 × 10⁹/L [6]Variable
Relapse Rate10-20% (late) [7]Higher (early) [6]Not reported
5-Year EFS85-90% [10]50-60% [6]Poor [9]

  • Single case report [9]

Diagnostic Challenges

  • Cryptic rearrangements: ~5% of ETV6-AML1 fusions evade FISH detection due to focal insertions of ETV6 exons 3–5 into RUNX1, necessitating RNA sequencing for identification [8].
  • ETV6-AML1-like ALL: A genetically distinct subgroup mimicking the fusion’s expression profile but lacking t(12;21), associated with intermediate prognosis [3] [10].

Properties

Product Name

ETV6-AML1 fusion protein (332-346)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.